molecular formula C11H16ClNO3S B1444589 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide CAS No. 960400-58-2

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

Cat. No. B1444589
M. Wt: 277.77 g/mol
InChI Key: ZVCPOVBXJHZQBV-UHFFFAOYSA-N
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Patent
US08101764B2

Procedure details

Add 5-chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl) amide (50.15 g, 0.18 mol), 4-chlorophenylboronic acid (29.84 g, 0.18 mol), potassium carbonate (50 g, 0.36 mol), [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)]palladium (II) dichloride (4.40 g, 0.006 mol), and EtOH (1000 mL) to a 2 L three-necked round bottom flask equipped with a overhead stirrer, reflux condenser, nitrogen inlet/outlet, addition funnel, and thermocouple. Heat the resulting slurry for 35 min, then add activated carbon (5.8 g) and heat for an additional 30 min. Filter the resulting slurry through glass microfibre filter and rinse solids with EtOH (500 mL). Remove solvent from the filtrate under reduced pressure until 15-20% solvent remains. To this filtrate, add water (1300 mL) and stir the resulting slurry at room temperature for 1 h, then at 0-5° C. for 0.5 h. Filter the slurry, rinse the solids with water (1000 mL), and dry to afford 66 g of crude 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2,2-diethyoxyethyl) amide. Reflux the crude 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2,2-diethyoxyethyl) amide in heptane (1625 mL) for 1 h, then filter through a glass microfibre filter. Transfer the filtrate to a round bottom flask and remove solvent until 725 mL of solvent remained. Stir the mixture under chilled conditions for 40 minutes. Filter the resulting slurry, rinse with heptane (100 mL), and dry to afford 41 g (64%) as a white solid. 1H NMR (500 MHz, CDCl3): δ 1.25 (t, J=7.0 Hz, 6H), 3.57-3.62 (m, 4H), 3.73-3.79 (m, 2H), 4.62 (t, J=5.5 Hz, 1H), 6.20 (bs, 1H), 7.24 (d, J=4.5 Hz, 1H), 7.38 (d, J=9.0 Hz, 2H), 7.45 (d, J=4.5 Hz, 1H), 7.54 (d, J=9.0 Hz, 2H).
Quantity
50.15 g
Type
reactant
Reaction Step One
Quantity
29.84 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
palladium (II) dichloride
Quantity
4.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][NH:6][C:7]([C:9]1[S:10][C:11](Cl)=[CH:12][CH:13]=1)=[O:8])[CH3:2].[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>[Pd](Cl)Cl.CCO>[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][NH:6][C:7]([C:9]1[S:10][C:11]([C:22]2[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=2)=[CH:12][CH:13]=1)=[O:8])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
50.15 g
Type
reactant
Smiles
C(C)OC(CNC(=O)C=1SC(=CC1)Cl)OCC
Name
Quantity
29.84 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
palladium (II) dichloride
Quantity
4.4 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the resulting slurry at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, nitrogen inlet/outlet, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
Heat the resulting slurry for 35 min
Duration
35 min
ADDITION
Type
ADDITION
Details
add activated carbon (5.8 g)
TEMPERATURE
Type
TEMPERATURE
Details
heat for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filter the resulting slurry through glass microfibre
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinse solids with EtOH (500 mL)
ADDITION
Type
ADDITION
Details
To this filtrate, add water (1300 mL)
WAIT
Type
WAIT
Details
at 0-5° C. for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
Filter the slurry
WASH
Type
WASH
Details
rinse the solids with water (1000 mL)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CNC(=O)C=1SC(=CC1)C1=CC=C(C=C1)Cl)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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